molecular formula C8H6NO4- B12362963 2,5-Pyridinedicarboxylic acid, 5-methyl ester

2,5-Pyridinedicarboxylic acid, 5-methyl ester

Cat. No.: B12362963
M. Wt: 180.14 g/mol
InChI Key: NTCKZTBRFXTYBD-UHFFFAOYSA-M
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Description

2,5-Pyridinedicarboxylic acid, 5-methyl ester: is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

The mechanism of action of 2,5-Pyridinedicarboxylic acid, 5-methyl ester involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it is metabolized by specific enzymes produced by microorganisms, leading to the formation of intermediate compounds . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Quinolinic acid (2,3-Pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-Pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-Pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-Pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-Pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-Pyridinedicarboxylic acid)

Uniqueness: 2,5-Pyridinedicarboxylic acid, 5-methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts . This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

5-methoxycarbonylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCKZTBRFXTYBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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